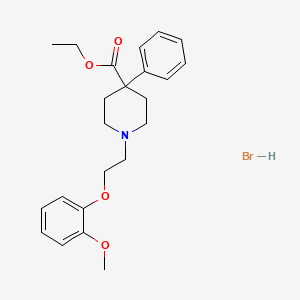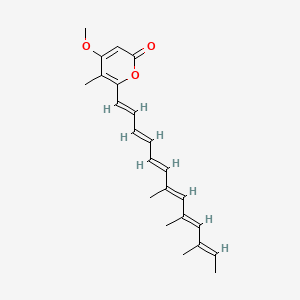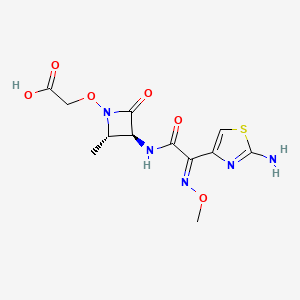
Oximonam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oximonam is a monocyclic β-lactam (monobactam) antibacterial compound. It belongs to the class of oximes, which are nitrogen-containing organic compounds. Oximes are known for their diverse biological and pharmacological applications, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oximonam can be synthesized through the reaction of hydroxylamine with an aldehyde, ketone, or quinone. The general structure of oximes is X\Y/C= N―OH, where X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound . A convenient method for the preparation of oximes involves the use of calcium oxide as a reagent, which reacts with various types of ketones and aldehydes under mild conditions to give the corresponding oximes in quantitative yields .
Industrial Production Methods: The industrial production of oximes, including this compound, often involves the use of hydroxylamine and sulfuric acid as catalysts. The classical process for oxime production starts from ketones and aldehydes and has been optimized for large-scale applications . For example, the production of cyclohexanone oxime, a key intermediate for the production of nylon 6, involves the liquid-phase ammoximation of cyclohexanone using ammonia and hydrogen peroxide as the oxidizing agent and titanium silicalite as the catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Oximonam undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to form nitriles.
Reduction: Oximes can be reduced to form amines.
Substitution: Oximes can undergo substitution reactions to form amides through the action of strong acids or phosphorus pentachloride.
Common Reagents and Conditions:
Oxidation: Hydrogen-donating reagents.
Reduction: Hydrogen or other reducing substances.
Substitution: Strong acids or phosphorus pentachloride.
Major Products:
Nitriles: Formed from the oxidation of oximes.
Amines: Formed from the reduction of oximes.
Aplicaciones Científicas De Investigación
Oximonam has a wide range of scientific research applications, including:
Chemistry: Used as intermediates for the synthesis of various pharmacological derivatives.
Biology: Acts as an antibacterial agent against Gram-positive and Gram-negative pathogens.
Medicine: Used as an antidote for organophosphate poisoning by reactivating the enzyme acetylcholinesterase.
Industry: Used in the production of nylon 6 through the transformation of cyclohexanone oxime to caprolactam
Mecanismo De Acción
The mechanism of action of oximonam involves its ability to reactivate the enzyme acetylcholinesterase, which is inhibited by organophosphates. This reactivation is achieved through the formation of a complex between the oxime and the enzyme, leading to the removal of the organophosphate from the enzyme’s active site .
Comparación Con Compuestos Similares
Oximonam is unique among oximes due to its monocyclic β-lactam structure. Similar compounds include:
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used as a standard antidote for organophosphate poisoning.
HI-6: A potent oxime used for the same purpose.
Trimedoxime and Methoxime: Other oximes with similar applications.
This compound’s uniqueness lies in its specific structure and its broad-spectrum antibacterial activity, making it a valuable compound in both medicinal and industrial applications.
Propiedades
Fórmula molecular |
C12H15N5O6S |
|---|---|
Peso molecular |
357.35 g/mol |
Nombre IUPAC |
2-[(2S,3S)-3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid |
InChI |
InChI=1S/C12H15N5O6S/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)/b16-9+/t5-,8-/m0/s1 |
Clave InChI |
FJKOYBHMMTVFHK-PCUNJQOPSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1OCC(=O)O)NC(=O)/C(=N/OC)/C2=CSC(=N2)N |
SMILES canónico |
CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N |
Sinónimos |
oximonam SQ 82291 SQ-82291 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-3-[(E)-3-(4-chlorophenyl)propenoyl]-4-[(E)-2-(4-chlorophenyl)ethenyl]piperidin-4-ol](/img/structure/B1235521.png)


![(9E,21Z)-3,14,15,17,19,20-hexahydroxy-6'-(2-hydroxybutyl)-16-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1235524.png)
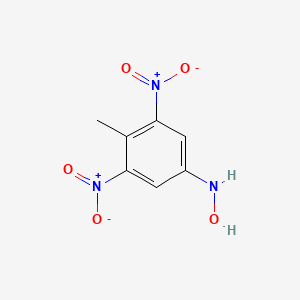
![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-methoxyphenoxy)phosphoryl]amino]propanoate](/img/structure/B1235526.png)
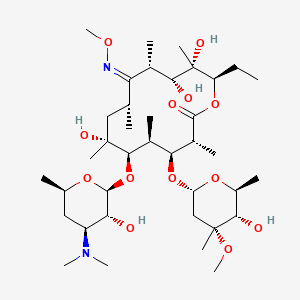
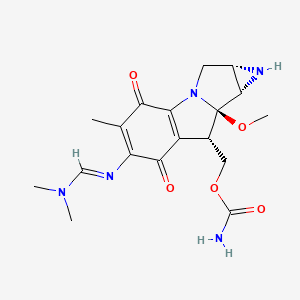
![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)

